molecular formula C17H17N5O3 B3858134 4-amino-N'-(2-methoxyphenyl)-N-phenylmethoxy-1,2,5-oxadiazole-3-carboximidamide

4-amino-N'-(2-methoxyphenyl)-N-phenylmethoxy-1,2,5-oxadiazole-3-carboximidamide

Cat. No.: B3858134
M. Wt: 339.3 g/mol
InChI Key: CQCLPRRPLJJHQO-UHFFFAOYSA-N
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Description

4-amino-N’-(2-methoxyphenyl)-N-phenylmethoxy-1,2,5-oxadiazole-3-carboximidamide is a complex organic compound with a unique structure that includes an oxadiazole ring, methoxyphenyl, and phenylmethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N’-(2-methoxyphenyl)-N-phenylmethoxy-1,2,5-oxadiazole-3-carboximidamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the methoxyphenyl group: This step often involves the use of methoxyphenyl hydrazine or its derivatives, which react with the oxadiazole intermediate.

    Addition of the phenylmethoxy group: This can be done through nucleophilic substitution reactions, where the phenylmethoxy group is introduced using phenylmethoxy halides or similar reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

4-amino-N’-(2-methoxyphenyl)-N-phenylmethoxy-1,2,5-oxadiazole-3-carboximidamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.

    Substitution: Halides, sulfonates, and other electrophiles or nucleophiles in the presence of catalysts or under thermal conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may yield amine derivatives.

Scientific Research Applications

4-amino-N’-(2-methoxyphenyl)-N-phenylmethoxy-1,2,5-oxadiazole-3-carboximidamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.

    Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 4-amino-N’-(2-methoxyphenyl)-N-phenylmethoxy-1,2,5-oxadiazole-3-carboximidamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-N-(2-methoxyphenyl)benzenesulfonamide
  • 4-((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-methoxy-5-((phenylamino)methyl)phenol

Uniqueness

4-amino-N’-(2-methoxyphenyl)-N-phenylmethoxy-1,2,5-oxadiazole-3-carboximidamide is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

4-amino-N'-(2-methoxyphenyl)-N-phenylmethoxy-1,2,5-oxadiazole-3-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O3/c1-23-14-10-6-5-9-13(14)19-17(15-16(18)21-25-20-15)22-24-11-12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H2,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQCLPRRPLJJHQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N=C(C2=NON=C2N)NOCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-amino-N'-(2-methoxyphenyl)-N-phenylmethoxy-1,2,5-oxadiazole-3-carboximidamide
Reactant of Route 2
4-amino-N'-(2-methoxyphenyl)-N-phenylmethoxy-1,2,5-oxadiazole-3-carboximidamide
Reactant of Route 3
4-amino-N'-(2-methoxyphenyl)-N-phenylmethoxy-1,2,5-oxadiazole-3-carboximidamide
Reactant of Route 4
4-amino-N'-(2-methoxyphenyl)-N-phenylmethoxy-1,2,5-oxadiazole-3-carboximidamide
Reactant of Route 5
4-amino-N'-(2-methoxyphenyl)-N-phenylmethoxy-1,2,5-oxadiazole-3-carboximidamide
Reactant of Route 6
4-amino-N'-(2-methoxyphenyl)-N-phenylmethoxy-1,2,5-oxadiazole-3-carboximidamide

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